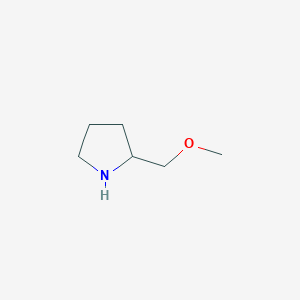
8-chlorochroman-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chlorochroman-4-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 . It is a research-use-only compound .
Synthesis Analysis
The synthesis of carboxylic acid derivatives, including this compound, has seen significant advancements in recent years . These reactions typically involve molecular hydrogen as the reducing agent and can be facilitated by both heterogeneous and homogeneous catalysts . The direct nucleophilic acyl substitution of a carboxylic acid can be challenging due to the poor leaving group ability of –OH . Therefore, it’s often necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Molecular Structure Analysis
The carboxyl group in this compound is planar with C–C═O and O═C–O bond angles of approximately 120° . The carbon and oxygen in the carbonyl are both sp2 hybridized .Physical and Chemical Properties Analysis
Carboxylic acids, including this compound, incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .Direcciones Futuras
The catalytic reduction of carboxylic acid derivatives, including 8-chlorochroman-4-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research will likely continue to explore and improve upon these methods.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 8-chlorochroman-4-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "1,3-dichloro-2-propanol", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2,4-dihydroxyphenyl)-2-propenoic acid ethyl ester.", "Step 2: Conversion of 3-(2,4-dihydroxyphenyl)-2-propenoic acid ethyl ester to 3-(2,4-dihydroxyphenyl)propanoic acid by refluxing with 1,3-dichloro-2-propanol in the presence of sodium hydroxide.", "Step 3: Chlorination of 3-(2,4-dihydroxyphenyl)propanoic acid with sulfuric acid and sodium chloride to form 8-chloro-3-(2,4-dihydroxyphenyl)propanoic acid.", "Step 4: Cyclization of 8-chloro-3-(2,4-dihydroxyphenyl)propanoic acid with sodium bicarbonate in water to form 8-chlorochroman-4-carboxylic acid.", "Step 5: Purification of the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] } | |
Número CAS |
1225602-83-4 |
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



